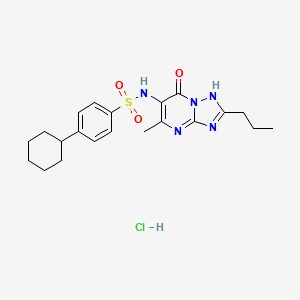
GNE9278 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-9278 is a potent and selective NMDA receptor positive allosteric modulator that acts via the transmembrane domain. Mutation of a single residue near the Lurcher motif on GluN1 M3 can convert GNE-9278 modulation from positive to negative, and replacing three AMPAR pre-M1 residues with corresponding NMDAR residues can confer GNE-9278 sensitivity to AMPARs. Modulation by GNE-9278 is state-dependent and significantly alters extracellular domain pharmacology.
Wissenschaftliche Forschungsanwendungen
Gap Junction Channels and Hemichannels Research :
- Research on gap-junction channels (GJCs) and hemichannels (HCs) formed from connexin proteins provides insights into cell communication and diseases like deafness and heart and brain ischemia. Studies on connexins like Cx26 and Cx43, which are crucial in sensory organs and various tissues, have implications for understanding genetic deafness and other medical conditions. This research emphasizes the significance of understanding the regulation of HCs at the molecular level (Fiori et al., 2014).
Connexin Intercellular Channels and Hemichannels :
- Another study highlights the biological role of connexin intercellular channels and hemichannels in various tissues and organ systems. These channels are important for cellular communication and are implicated in several diseases due to their dysfunction. The potential for connexins as drug targets for therapeutic interventions in diseases resulting from HC dysfunction is also discussed (Kar et al., 2012).
Epigenetic Studies in Cancer Research :
- In cancer research, a study on the role of histone methyltransferase G9a in liver cancer development highlights the significance of epigenetic silencing in the progression of hepatocellular carcinoma (HCC). The study underscores the potential of targeting epigenetic regulators like G9a for HCC treatment (Wei et al., 2017).
Hydroxy-Carboxylic Acid Receptors :
- Research on hydroxy-carboxylic acid receptors (GPR81, GPR109A, GPR109B) offers insights into receptor families important in metabolic regulation, which may be relevant in drug discovery and understanding metabolic diseases. The receptors play roles in adipocytes and immune cells, and are involved in lipid metabolism and inflammatory responses (Offermanns et al., 2011).
Novel Drug Formulation and Characterization :
- In pharmaceutical research, a study on the characterization of novel propylene glycol ester solvates isolated from lipid formulations, specifically mentioning a Genentech developmental compound GNE068.HCl, could provide relevant insights. This study focuses on identifying and characterizing precipitates from liquid formulations, highlighting the importance of understanding drug-excipient interactions (Chakravarty et al., 2015).
Hemichannel Regulation in Cardiac Cells :
- Investigation into connexin mimetic peptides and their effect on Cx43 hemichannel opening in cardiac cells reveals potential therapeutic applications in treating cardiac conditions. This research underscores the significance of regulating hemichannels in pathological conditions like elevated intracellular calcium levels (Wang et al., 2012).
Eigenschaften
Produktname |
GNE9278 HCl |
|---|---|
Molekularformel |
C21H28ClN5O3S |
Molekulargewicht |
465.997 |
IUPAC-Name |
4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide hydrochloride |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15;/h10-13,15,25,27H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
HLCIVQZQHCVEAL-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(C2CCCCC2)C=C1)(NC3=C(O)N4C(N=C3C)=NC(CCC)=N4)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNE9278; GNE 9278; GNE-9278; GNE9278 HCl; GNE9278 hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)
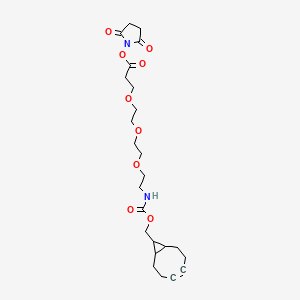
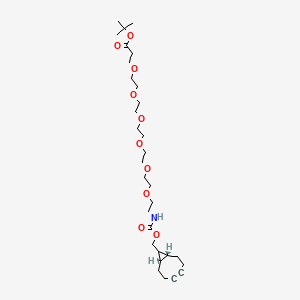
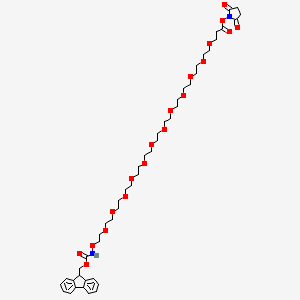
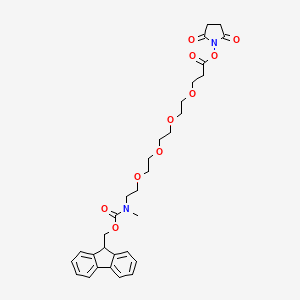
![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)